molecular formula C15H17N3O3 B2469491 N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235000-13-1

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2469491
CAS No.: 1235000-13-1
M. Wt: 287.319
InChI Key: PZBQVPBTUQUPHR-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 3-methoxybenzyl substituent and an acetamide-linked pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . This compound’s structure features a 3-methyl group on the pyridazinone ring and a methoxy-substituted benzyl group, which may enhance its binding affinity to biological targets such as formyl peptide receptors (FPRs) .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-6-7-15(20)18(17-11)10-14(19)16-9-12-4-3-5-13(8-12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQVPBTUQUPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyridazinone ring is typically constructed via cyclization of γ-keto esters or α,β-unsaturated ketones with hydrazine hydrate. For example, γ-keto ester intermediates react with hydrazine under reflux in ethanol to form 4,5-dihydropyridazin-3(2H)-ones, which are subsequently oxidized to pyridazinones.

Reaction Conditions :

  • Hydrazine hydrate : 2 equivalents, ethanol solvent, reflux for 3–6 hours.
  • Oxidation : Selenium dioxide (SeO₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at 80–100°C.

Example :
γ-Keto ester 29 (1.52 mmol) reacts with hydrazine hydrate (3.04 mmol) in ethanol (5 mL) under reflux to yield dihydropyridazinone 30 , which is oxidized with SeO₂ to form pyridazinone 12 .

Formation of the Acetamide Linkage

Alkylation and Amidation

The acetamide bridge is installed through alkylation of the pyridazinone nitrogen with chloroacetamide derivatives, followed by amidation with 3-methoxybenzylamine.

Step 1: Alkylation

  • Reagent : N-(4-Bromophenyl)-2-chloroacetamide.
  • Conditions : Anhydrous acetonitrile, triethylamine (TEA) as base, 0°C to room temperature.

Step 2: Hydrolysis and Amidation

  • Hydrolysis : Ethyl bromoacetate intermediates are saponified with NaOH (2M) in THF/water to yield carboxylic acids.
  • Amidation : Carboxylic acids react with 3-methoxybenzylamine via mixed anhydride intermediates (ethyl chloroformate, TEA).

Example :
Carboxylic acid 5a (derived from ester 4a ) reacts with ethyl chloroformate and TEA in THF to form a mixed anhydride, which is treated with 3-methoxybenzylamine to yield the final acetamide.

Optimization Studies and Yield Data

Comparative Analysis of Routes

Table 1 summarizes yields and critical parameters for key synthetic steps:

Step Reagents/Conditions Yield (%) Reference
Pyridazinone oxidation SeO₂ in dioxane, 80°C, 6h 72
Knoevenagel condensation 3-Methoxybenzaldehyde, KOH, CH₃CN, 24h 65
Alkylation N-(4-Bromophenyl)-2-chloroacetamide, TEA 48
Amidation Mixed anhydride, 3-methoxybenzylamine 85

Challenges and Solutions

  • Low yields in alkylation : Attributed to steric hindrance from the 3-methyl group on the pyridazinone. Using excess alkylating agent (1.5 equivalents) improves yields.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates intermediates.

Alternative Routes and Novel Strategies

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a tool to accelerate cyclization and condensation steps. For example, Knoevenagel reactions achieve 90% conversion in 30 minutes under microwave conditions (150 W, 100°C).

Enzymatic Catalysis

Lipase-catalyzed amidation in non-aqueous media (e.g., tert-butanol) offers a greener alternative, though yields remain suboptimal (50–60%) compared to classical methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridazinone moiety can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxybenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the pyridazinone moiety may produce a dihydropyridazine compound.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C16H18N2O3
  • Molecular Weight: 286.33 g/mol
  • CAS Number: 1235000-13-1

The compound's structure plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Medicinal Chemistry

  • Anticancer Activity
    • Preliminary studies indicate that compounds similar to N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% in some cases .
    • The mechanism of action is thought to involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.
  • Antimicrobial Properties
    • Research has demonstrated that related acetamide derivatives possess antimicrobial activity against a range of pathogens. The evaluation includes both in vitro and in vivo studies to assess efficacy against bacteria and fungi .
    • The specific interactions at the molecular level are still under investigation, but initial findings suggest that these compounds may disrupt cellular processes essential for microbial survival.
  • Antitubercular Activity
    • Some studies have explored the antitubercular potential of acetamide derivatives, including those structurally related to this compound. These compounds have been tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness .

Material Science

The unique structural attributes of this compound also lend themselves to applications in material science. Research indicates potential uses in developing new materials with specific electronic or optical properties, although this area is less explored compared to its medicinal applications .

Case Study 1: Anticancer Evaluation

In a study published by the American Chemical Society, a series of N-substituted acetamides were synthesized and evaluated for their anticancer activity. Among these, compounds structurally similar to this compound exhibited significant growth inhibition against several cancer cell lines, underscoring the therapeutic potential of this class of compounds .

Case Study 2: Antimicrobial Testing

A recent publication highlighted the synthesis and antimicrobial testing of various acetamide derivatives. The results showed that certain derivatives had potent activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Several analogs share the pyridazinone-acetamide scaffold but differ in substituents, significantly altering their pharmacological profiles:

Compound Name Substituents on Pyridazinone Biological Activity Key Findings
Target Compound 3-methyl, 6-oxo, 5-(3-methoxybenzyl) FPR2 agonist Activates calcium mobilization and chemotaxis in neutrophils; specific FPR2 binding .
N-(4-Bromophenyl)-2-[4-ethyl-5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (4c) 4-ethyl, 3-methyl, 5-(3-methoxybenzyl) FPR1/FPR2 ligand Mixed receptor activity with moderate anti-inflammatory effects; yield = 39%, mp = 86–88°C .
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-propylpyridazin-1(6H)-yl]acetamide (4d) 4-propyl, 3-methyl, 5-(3-methoxybenzyl) FPR2 partial agonist Increased lipophilicity due to propyl chain; reduced yield (30%) but retained receptor selectivity .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 5-(4-methoxybenzyl) FPR1/FPR2 dual ligand Meta-to-para methoxy substitution reduces FPR2 specificity; broader anti-inflammatory activity .

Structural Insights :

  • The 3-methoxybenzyl group in the target compound enhances FPR2 selectivity compared to 4-methoxy analogs .
  • Alkyl chain extensions (e.g., ethyl, propyl) at the 4-position increase lipophilicity but may reduce synthetic yields .
Functional Group Modifications

Replacing the acetamide moiety or modifying the benzyl group alters activity:

Compound Name Functional Group Modifications Pharmacological Impact
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a) Methylthio substitution on benzyl Improved metabolic stability; moderate antimicrobial activity .
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]ethanethioamide (9) Thioamide replacement Enhanced cytotoxicity in cancer cell lines; lower solubility .

Key Observations :

  • Methylthio groups improve oxidative stability but reduce receptor binding affinity compared to methoxy derivatives .

Biological Activity

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound that belongs to the pyridazine family, known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's chemical formula is C13H12N2O4C_{13}H_{12}N_2O_4, with a molecular weight of 260.25 g/mol. The structure features a pyridazinone core, which is often associated with multiple pharmacological effects due to its ability to interact with various biological targets.

1. Antioxidant Activity

Pyridazinone derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

3. Anticancer Potential

The compound has been evaluated for its anticancer properties. Pyridazinones have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

4. Anti-inflammatory Effects

Pyridazine derivatives have also been studied for their anti-inflammatory effects. The mechanism involves the modulation of inflammatory mediators, which can alleviate symptoms in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cancer cell survival .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntibacterialInhibition of Staphylococcus aureus growth
AntifungalInhibition of Candida albicans
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory mediators

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.75–3.80 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 410.11 for analogs) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
    Advanced Methods : X-ray crystallography resolves stereochemistry, while LC-MS/MS detects trace impurities (e.g., unreacted intermediates) .

What biological targets are hypothesized for this compound, and how can its activity be tested?

Q. Basic Target Hypotheses

  • FPR2 Agonism : Structural analogs (e.g., N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-...]) activate formyl peptide receptor 2 (FPR2), implicated in anti-inflammatory responses .
  • PDE4 Inhibition : Pyridazinone derivatives inhibit phosphodiesterase 4, elevating cAMP levels in immune cells .
    Testing Methodology :
  • In Vitro Assays :
    • Calcium mobilization (FLIPR) for FPR2 activity .
    • ELISA-based cAMP quantification for PDE4 inhibition .
  • In Vivo Models : Murine LPS-induced inflammation to evaluate cytokine suppression (e.g., IL-6, TNF-α) .

How do structural modifications influence its bioactivity and selectivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Methoxy Position : 3-Methoxybenzyl enhances FPR2 binding (IC₅₀ ~50 nM) compared to 4-methoxy analogs due to steric and electronic effects .
  • Pyridazinone Substituents : Methyl at position 3 improves metabolic stability but reduces solubility; chloro/fluoro substitutions at position 5 increase kinase selectivity .
    Methodology :
  • Molecular Docking : Simulate interactions with FPR2 (PDB: 6PT2) using AutoDock Vina .
  • Solubility Assays : Shake-flask method in PBS (pH 7.4) to correlate logP with bioavailability .

How can contradictory data on receptor specificity (e.g., FPR1 vs. FPR2 agonism) be resolved?

Q. Data Contradiction Analysis

  • Source of Conflict : Mixed FPR1/FPR2 activity in analogs (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-...]) may arise from assay variability (e.g., cell type, ligand concentration) .
    Resolution Strategies :

Dose-Response Curves : Compare EC₅₀ values across receptors (e.g., FPR1: EC₅₀ >1 μM vs. FPR2: EC₅₀ ~100 nM) .

Knockout Models : Use FPR1⁻/⁻ or FPR2⁻/⁻ macrophages to isolate target-specific effects .

Biased Signaling Analysis : Measure β-arrestin recruitment (BRET) vs. G-protein activation (cAMP) to identify pathway preference .

What advanced applications are emerging for this compound beyond initial hypotheses?

Q. Cutting-Edge Research Directions

  • Epigenetic Modulation : Structural analogs (e.g., pyridazinone-acetamides) inhibit PRMT5-substrate adaptor interactions, impacting cancer proliferation .
  • Anticonvulsant Potential : Pyridazinone derivatives modulate GABAergic signaling; testing in pentylenetetrazole (PTZ)-induced seizure models is warranted .
    Methodology :
  • Transcriptomics : RNA-seq of treated cancer cells to identify PRMT5-regulated pathways .
  • Electrophysiology : Patch-clamp assays on hippocampal neurons to assess GABAₐ receptor potentiation .

How can researchers address low aqueous solubility during formulation?

Q. Advanced Formulation Strategies

  • Cyclodextrin Complexation : β-cyclodextrin inclusion improves solubility (e.g., 2.5-fold increase in related compounds) .
  • Nanoemulsions : Use of TPGS (tocopheryl polyethylene glycol succinate) in self-emulsifying drug delivery systems (SEDDS) enhances oral bioavailability .
    Analytical Validation : Dynamic light scattering (DLS) for particle size distribution and stability testing under accelerated conditions (40°C/75% RH) .

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